Cas no 2227697-44-9 ((2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)

(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid is a specialized chiral building block used in peptide synthesis and medicinal chemistry. Its key structural features include a cyclopentyl backbone with an Fmoc-protected amine group and a propanoic acid moiety, offering versatility in solid-phase peptide coupling reactions. The stereochemistry at the (2S)-position ensures enantioselective applications, while the Fmoc group provides orthogonal protection for selective deprotection under mild basic conditions. This compound is particularly valuable for constructing constrained peptidomimetics or cyclic peptide scaffolds, enhancing conformational control in drug design. Its well-defined chirality and functional group compatibility make it a reliable intermediate for synthesizing complex bioactive molecules.
(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid structure
2227697-44-9 structure
Product Name:(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid
CAS No:2227697-44-9
MF:C24H26N2O5
MW:422.473646640778
CID:6482556
PubChem ID:165581877
Update Time:2025-10-29

(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid
    • 2227697-44-9
    • (2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
    • EN300-1533911
    • Inchi: 1S/C24H26N2O5/c1-14(23(28)29)25-22(27)19-11-6-12-21(19)26-24(30)31-13-20-17-9-4-2-7-15(17)16-8-3-5-10-18(16)20/h2-5,7-10,14,19-21H,6,11-13H2,1H3,(H,25,27)(H,26,30)(H,28,29)/t14-,19+,21-/m0/s1
    • InChI Key: RPSKHKLADDEXTD-ZKYUUJBMSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCC[C@H]1C(N[C@H](C(=O)O)C)=O)=O

Computed Properties

  • Exact Mass: 422.18417193g/mol
  • Monoisotopic Mass: 422.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 105Ų

(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid Pricemore >>

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Additional information on (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid

Introduction to (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic Acid (CAS No. 2227697-44-9)

(2S-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number CAS No. 2227697-44-9, represents a complex molecular structure that integrates various functional groups, making it a promising candidate for further research and development in drug discovery and therapeutic applications.

The molecular architecture of this compound is characterized by its intricate arrangement of atoms and functional groups. The presence of a cyclopentylformamido moiety and an aspartic acid derivative backbone suggests potential interactions with biological targets, which are crucial for the development of novel pharmacological agents. Specifically, the fluoren-9-ylmethyl ester group appended to the amino function introduces a rigid aromatic component, which can enhance the binding affinity and selectivity of the compound towards its intended biological targets.

In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (2S-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid) makes it an excellent candidate for studying the influence of chirality on biological activity. Studies have shown that enantiomeric compounds can exhibit significantly different pharmacological profiles, underscoring the importance of precise stereochemical control in drug design.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyclopentylformamido group necessitates advanced synthetic techniques such as peptide coupling reactions and protecting group strategies. Additionally, the incorporation of the fluoren-9-ylmethyl ester moiety requires expertise in aromatic substitution reactions and functional group transformations. These synthetic challenges highlight the compound's complexity and the skill required to produce it in a laboratory setting.

Efforts are ongoing to explore the potential therapeutic applications of (2S-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid). Preliminary studies suggest that this compound may have utility in treating various diseases by interacting with specific biological pathways. For instance, its structural features could allow it to modulate enzyme activity or interfere with protein-protein interactions, thereby exerting a therapeutic effect. Further research is needed to elucidate its mechanism of action and to evaluate its efficacy in preclinical models.

The use of computational methods has been instrumental in understanding the properties and potential applications of this compound. Molecular modeling techniques can predict how (<>CAS No. 2227697-44-9) interacts with biological targets at the atomic level. These insights can guide experimental efforts and help optimize the compound's structure for improved pharmacological activity. Additionally, computational studies can aid in identifying potential side effects or toxicities associated with the compound, ensuring that it is safe for further development.

The development of novel pharmaceutical agents is a multi-disciplinary endeavor that requires collaboration between chemists, biologists, and pharmacologists. The synthesis and characterization of (>CAS No. 2227697-44-9) exemplify this collaborative approach, as it combines expertise from various fields to advance drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation medications.

In conclusion, (>CAS No. 2227697-44-9) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and potential therapeutic applications. Its synthesis presents unique challenges but also offers opportunities for innovation in drug design. With further research and development, this compound could contribute to the discovery of new treatments for various diseases, improving patient outcomes worldwide.

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